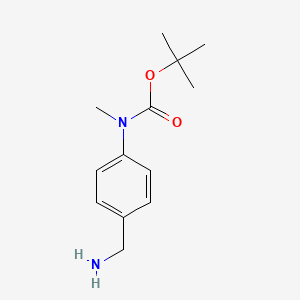
tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate can be achieved through various methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate alcohol under specific conditions. For instance, the reaction can be catalyzed by palladium in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Another method involves the use of a three-component coupling of amines, carbon dioxide, and halides, which enables the efficient synthesis of carbamates under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and molecular biology.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group and carbamate group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A related compound with similar structural features but lacking the hydroxy group.
Tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate analogs: Compounds with slight modifications in the hydroxy or carbamate groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
365424-75-5 |
|---|---|
Molecular Formula |
C12H25NO3 |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-11(2,3)16-10(15)13-8-6-7-12(4,5)9-14/h14H,6-9H2,1-5H3,(H,13,15) |
InChI Key |
JIMTZYFCGGSEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C)(C)CO |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



